

TDI-011536: A Potent LATS Kinase Inhibitor for Regenerative Medicine

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Compound of Interest

Compound Name: TDI-011536

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An In-Depth Technical Guide on Target Genes and Downstream Effects

For Researchers, Scientists, and Drug Development Professionals

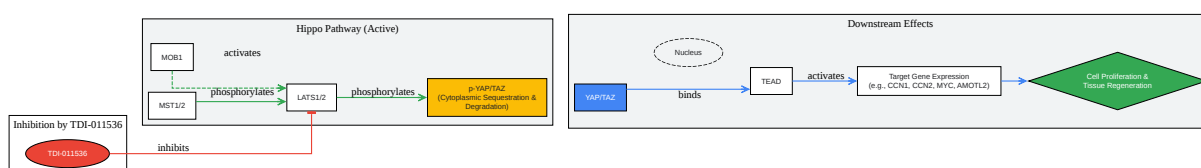
This technical guide provides a comprehensive overview of **TDI-011536**, a potent and selective inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2). By targeting the core of the Hippo signaling pathway, **TDI-011536** promotes the activity of the transcriptional coactivators YAP and TAZ, unlocking the proliferative potential of cells and offering a promising avenue for regenerative medicine. This document details the mechanism of action, target genes, downstream physiological effects, and key experimental data related to **TDI-011536**.

Core Mechanism of Action: LATS Kinase Inhibition

TDI-011536 is a small molecule designed as a potent, ATP-competitive inhibitor of LATS1 and LATS2 kinases.[1][2] These kinases are central to the Hippo signaling pathway, a critical regulator of organ size, tissue homeostasis, and cell proliferation.[3] In its active state, the Hippo pathway phosphorylates the transcriptional coactivators Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ).[4][5][6] This phosphorylation event leads to their cytoplasmic sequestration and subsequent degradation, effectively acting as a brake on cell division.[4][5][6]

TDI-011536 directly inhibits LATS1/2, thereby preventing the phosphorylation of YAP and TAZ. [4][5] This allows YAP and TAZ to translocate to the nucleus, where they associate with DNA-binding transcription factors, primarily the TEAD family, to induce the expression of a wide array of pro-proliferative and anti-apoptotic genes.[4][7]

Signaling Pathway Diagram



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Caption: Mechanism of **TDI-011536** in the Hippo signaling pathway.

Target Genes and Downstream Effects

By promoting the nuclear activity of YAP, **TDI-011536** stimulates the transcriptional activation of a host of downstream target genes. These genes are instrumental in promoting cell cycle progression and tissue growth. In vivo studies in mice have demonstrated the significant up-regulation of YAP target genes in the heart and liver following systemic administration of **TDI-011536**. [4]

Key target genes that are upregulated include:

- Angiomotin-like 2 (AMOTL2)[4][6]
- Cellular communication network factor 1 (CCN1/CYR61)[4][6]

- Cellular communication network factor 2 (CCN2/CTGF)[4][6]
- Myc proto-oncogene (MYC)[4][6]

The downstream physiological effects of **TDI-011536** are centered on its ability to induce proliferation in cells that are typically postmitotic. This has profound implications for regenerative medicine. Observed effects include:

- Cardiac Regeneration:** Promotes the proliferation of cardiomyocytes following cryolesions in adult mice.[4][5]
- Retinal Regeneration:** Fosters extensive proliferation in retinal organoids derived from human induced pluripotent stem cells and induces regeneration of the retinal pigment epithelium.[4][8]
- Multi-Organ Effects:** Systemic administration in mice suppresses YAP phosphorylation in the heart, liver, and skin, indicating broad tissue activity.[4][5]

Quantitative Data

The potency and efficacy of **TDI-011536** have been characterized through various in vitro and cell-based assays.

Parameter	Value	Assay Conditions	Reference
IC50	0.76 nM	In vitro LATS kinase assay (2 mM ATP)	[1]
EC50	10 nM	Cell-based YAP phosphorylation assay	[1]

In Vivo Effect	Dosage	Time Point	Organ(s)	Observation	Reference
pYAP Reduction	200 mg/kg (i.p.)	2-4 hours	Heart, Liver, Skin	Profound reduction in phosphorylated YAP (S127)	[4]
pYAP Reduction	100 mg/kg (i.p.)	4 hours	Heart, Liver	Maintained dephosphorylation of YAP	[9]
pYAP Reduction	50 mg/kg (i.p.)	4 hours	N/A	pYAP levels recovered	[4]
Gene Expression	200 mg/kg (i.p.)	4 hours	Heart, Liver	Significant enrichment of YAP target gene expression	[4] [9]

Cell-Based Assay	Compound Conc.	Time Point	Cell Type	Observation	Reference
YAP Phosphorylation	3 μ M	24 hours	Human Retinal Organoids	~80% reduction in YAP phosphorylation	[1][4]
Müller Glia Proliferation	10 μ M (TRULI)	5 days	Human Retinal Organoids	~5-fold increase in EdU incorporation	[4]
Müller Glia Proliferation	Not specified	5 days	Human Retinal Organoids	~10-fold increase in EdU incorporation (more potent than TRULI)	[9]

Experimental Protocols

In Vivo Administration and Tissue Collection

- Animal Model: Adult mice.
- Compound Formulation: **TDI-011536** is prepared for intraperitoneal (i.p.) injection. For example, a stock solution in DMSO can be diluted in a vehicle such as a mixture of PEG300, Tween80, and ddH₂O, or in corn oil.[10]
- Dosing Regimen: Single i.p. injections of 50, 100, or 200 mg/kg were used to assess dose-dependent effects on YAP phosphorylation.[4] For cardiac injury studies, daily i.p. injections of 100 mg/kg were administered for two or three days.[4]
- Tissue Harvesting: At specified time points (e.g., 2, 4, or 24 hours) post-injection, mice are euthanized, and organs such as the heart, liver, and skin are collected for analysis.[4]

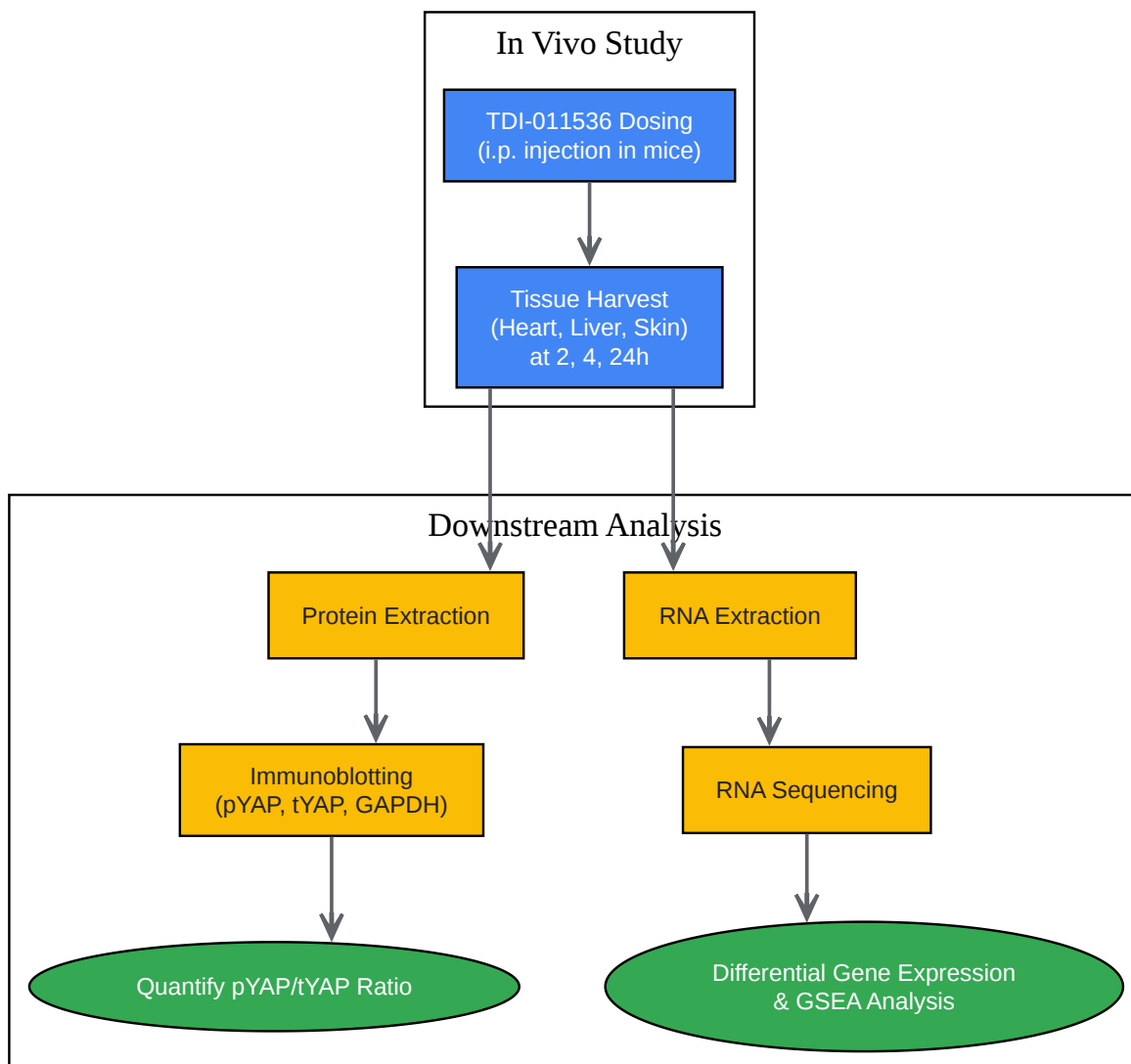
Immunoblotting for YAP Phosphorylation

- **Protein Extraction:** Tissues are homogenized and lysed to extract total protein.
- **Quantification:** Protein concentration is determined using a standard assay (e.g., BCA assay).
- **Electrophoresis and Transfer:** Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- **Antibody Incubation:** Membranes are incubated with primary antibodies against phosphorylated YAP (pYAP, specifically at Serine 127), total YAP (tYAP), and a loading control (e.g., GAPDH).[\[4\]](#)
- **Detection:** Following incubation with appropriate secondary antibodies, protein bands are visualized using a chemiluminescence detection system. The ratio of pYAP to tYAP is quantified to determine the extent of LATS kinase inhibition.

RNA Sequencing and Gene Expression Analysis

- **RNA Extraction:** Total RNA is isolated from harvested tissues (e.g., heart and liver) using standard methods.
- **Library Preparation and Sequencing:** RNA quality is assessed, and sequencing libraries are prepared. High-throughput sequencing is then performed.
- **Data Analysis:** The resulting sequence data is aligned to a reference genome. Differential gene expression analysis is conducted to identify genes that are significantly up- or down-regulated upon treatment with **TDI-011536** compared to vehicle controls. Gene Set Enrichment Analysis (GSEA) is used to determine if known YAP target gene sets are enriched in the treated samples.[\[4\]](#)[\[9\]](#)

Experimental Workflow Diagram



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Caption: General experimental workflow for in vivo analysis of **TDI-011536**.

Conclusion

TDI-011536 is a highly potent and specific inhibitor of LATS1/2 kinases, offering a powerful tool for modulating the Hippo-YAP signaling pathway. Its ability to promote the nuclear localization of YAP and activate downstream pro-proliferative gene expression has been demonstrated in multiple preclinical models. The promising results in cardiac and retinal regeneration highlight

its potential as a therapeutic agent for a range of conditions characterized by limited cell proliferation and tissue damage. Further research and development of **TDI-011536** and related compounds may pave the way for novel regenerative therapies.

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